Tris(acetonitrile)tricarbonylmolybdenum
Description
Tris(acetonitrile)tricarbonylmolybdenum, with the molecular formula C₉H₉MoN₃O₃ and molecular weight 303.15 g/mol, is a zero-oxidation-state molybdenum complex featuring three acetonitrile (MeCN) ligands and three carbonyl (CO) groups . Its structure is characterized by a distorted octahedral geometry, where the acetonitrile ligands occupy equatorial positions, and the CO groups occupy axial sites. The compound has a melting point of 90°C (decomposition) and is primarily used in research settings as a precursor for catalytic and organometallic synthesis .
Acetonitrile, a monodentate ligand with moderate σ-donor strength, stabilizes the molybdenum center while allowing ligand substitution reactivity. This contrasts with stronger-field ligands like CO, which form more stable complexes (e.g., Mo(CO)₆). The labile nature of acetonitrile ligands in this compound facilitates its use in dynamic catalytic systems .
Properties
Molecular Formula |
C9H9MoN3O3-6 |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
ethenylideneazanide;methanone;molybdenum |
InChI |
InChI=1S/3C2H2N.3CHO.Mo/c3*1-2-3;3*1-2;/h3*1H2;3*1H;/q6*-1; |
InChI Key |
UZWYDWPYXSXABW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=[N-].C=C=[N-].C=C=[N-].[CH-]=O.[CH-]=O.[CH-]=O.[Mo] |
Origin of Product |
United States |
Preparation Methods
Ligand Substitution from Ether or Thioether Complexes
A widely cited method involves reacting tridentate ether or thioether molybdenum tricarbonyl complexes with acetonitrile. For example, the patent US3322799A describes the displacement of diethyleneglycol dimethylether ligands in by acetonitrile. The reaction proceeds under inert atmospheres (e.g., nitrogen) at elevated temperatures (70–160°C), with acetonitrile acting as both solvent and ligand.
Key Steps :
-
Precursor Preparation : Molybdenum hexacarbonyl is refluxed with tridentate ethers (e.g., diethyleneglycol dimethylether) in aromatic solvents like benzene, yielding ether-bound molybdenum tricarbonyl intermediates.
-
Ligand Exchange : The ether complex is treated with excess acetonitrile, facilitating displacement of the ether ligands. The reaction is typically conducted in anhydrous conditions to prevent hydrolysis.
-
Isolation : The product is precipitated by cooling the reaction mixture and purified via repeated washing with non-polar solvents (e.g., petroleum ether).
Example :
In Example IX of the patent, refluxing with diethyleneglycol dimethylether in benzene produces , which subsequently reacts with acetonitrile to yield the title compound in ~74% yield.
Direct Synthesis from Molybdenum Hexacarbonyl
An alternative route involves the direct reaction of with acetonitrile under photolytic or thermal conditions. While less commonly documented in the provided sources, this method is inferred from analogous syntheses of related nitrile complexes.
Procedure :
-
Activation : is dissolved in acetonitrile and irradiated with UV light or heated to 80–100°C, promoting CO ligand dissociation.
-
Ligand Binding : Acetonitrile coordinates to the unsaturated molybdenum center, forming .
-
Work-Up : The product is isolated by solvent evaporation and recrystallized from dichloromethane or ether.
Reaction Optimization and Critical Parameters
Successful synthesis requires careful control of the following parameters:
Challenges :
-
Moisture Sensitivity : Molybdenum intermediates are prone to hydrolysis, necessitating anhydrous conditions.
-
By-Product Formation : Incomplete ligand displacement may yield mixed-ligand complexes, requiring rigorous purification.
Characterization and Analytical Data
The identity and purity of this compound are confirmed through spectroscopic and elemental analysis:
Infrared Spectroscopy
The IR spectrum exhibits characteristic carbonyl stretching frequencies () between 1,920–2,050 cm , consistent with terminal CO ligands. Acetonitrile’s stretch appears at 2,250–2,300 cm .
Elemental Analysis
Acceptable ranges for the compound include:
-
Carbon : 34.8–37.0%
-
Hydrogen : 2.9–3.1%
-
Molybdenum : Calculated 31.6% (theoretical for ).
Nuclear Magnetic Resonance (NMR)
-
NMR : Acetonitrile ligands resonate as a singlet at δ 1.8–2.1 ppm (CH groups).
-
NMR : CO ligands appear at δ 200–220 ppm , while nitrile carbons resonate at δ 115–125 ppm .
Applications and Derivative Synthesis
This compound serves as a precursor for diverse organomolybdenum complexes. For instance, reaction with stannanes () yields heterobimetallic species like , as demonstrated in crystallographic studies . These derivatives are pivotal in catalysis and materials science, though further exploration exceeds this article’s scope.
Chemical Reactions Analysis
Types of Reactions
Tris(acetonitrile)tricarbonylmolybdenum undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted with other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes .
Scientific Research Applications
Catalytic Applications
1.1 Oxidation Catalysis
Tris(acetonitrile)tricarbonylmolybdenum has been extensively studied as a catalyst precursor in oxidation reactions. Notably, it has shown significant activity in the epoxidation of alkenes. A comparative study demonstrated that this compound could effectively catalyze the epoxidation of cis-cyclooctene using tert-butyl hydroperoxide as the oxidant, achieving high conversion rates and selectivity .
Table 1: Catalytic Performance of this compound
| Reaction Type | Substrate | Oxidant | Temperature | Conversion Rate | Selectivity |
|---|---|---|---|---|---|
| Epoxidation | cis-Cyclooctene | tert-Butyl Hydroperoxide | 70 °C | 99% (2h) | 100% |
1.2 Hydrogenation Reactions
In addition to oxidation, this compound has been utilized in hydrogenation reactions. Studies have shown that it can facilitate the hydrogenation of various unsaturated compounds under mild conditions, making it a valuable reagent in organic synthesis .
This compound serves as a precursor for synthesizing various molybdenum-containing complexes that exhibit unique reactivity patterns. For instance, its interaction with other ligands can lead to the formation of new catalytic species that are effective in different chemical transformations .
3.1 Case Study: Synthesis of Molybdenum Complexes
A study highlighted the synthesis of a new molybdenum complex through the reaction of this compound with dibenzo-18-crown-6 in THF. This reaction yielded a complex with promising properties for further catalytic applications .
Mechanism of Action
The mechanism of action of tris(acetonitrile)tricarbonylmolybdenum involves its ability to coordinate with other molecules and participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and metal centers. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between tris(acetonitrile)tricarbonylmolybdenum and analogous molybdenum complexes:
Key Comparisons :
Ligand Effects on Reactivity: this compound: The weak σ-donor acetonitrile ligands enable facile ligand substitution, making it versatile in catalytic cycles. For example, MeCN ligands can be replaced by stronger donors (e.g., phosphines) to modulate reactivity . Molybdenum hexacarbonyl: The strong π-acceptor CO ligands stabilize the zero oxidation state but require UV irradiation or heat to dissociate CO for catalytic activation .
Oxidation State and Stability :
- This compound (Mo⁰) is less thermally stable than Mo(CO)₆ due to weaker ligand field stabilization. In contrast, trisamidomolybdenum(VI) propylidyne (Mo⁶⁺) exhibits high stability in oxidative environments, suited for demanding catalytic reactions .
Catalytic Applications :
- This compound serves as a precursor in atom-transfer radical polymerization (ATRP) and carbonylative couplings .
- Trisamidomolybdenum(VI) propylidyne demonstrates superior activity in alkyne metathesis due to its rigid, electron-deficient Mo≡C core .
Solubility and Handling: Acetonitrile ligands enhance solubility in polar aprotic solvents (e.g., DMF, THF), whereas bis(ethylbenzene)molybdenum is soluble in nonpolar solvents but highly air-sensitive .
Research Findings :
- Structural Dynamics : Hirshfeld surface analysis of this compound reveals weak intermolecular interactions (e.g., C–H···O), contributing to its crystalline packing .
- Comparative Catalysis: In alkyne metathesis, trisamidomolybdenum(VI) propylidyne achieves turnover frequencies (TOFs) exceeding 10⁴ h⁻¹, outperforming Mo(CO)₆-based systems .
- Thermal Behavior : Differential scanning calorimetry (DSC) shows this compound decomposes exothermically at 90°C, whereas Mo(CO)₆ sublimes without decomposition below 150°C .
Biological Activity
Tris(acetonitrile)tricarbonylmolybdenum, often denoted as Mo(CO)₃(MeCN)₃, is a coordination compound with significant biological and catalytic activities. This article explores its biological activity, including its role in enzymatic processes, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₉MoN₃O₃
- Molecular Weight : 303.146 g/mol
- CAS Number : 15038-48-9
- Appearance : Light yellow to brown crystalline solid
This compound acts primarily as a catalyst in various chemical reactions, mimicking the activity of natural metalloenzymes. Its biological activity can be attributed to its ability to facilitate electron transfer and promote oxidation-reduction reactions.
Enzymatic Mimicry
Molybdenum-containing compounds have been studied for their ability to mimic the active sites of metalloenzymes involved in nitrogen fixation and other biochemical processes. The compound has shown potential in catalyzing reactions similar to those performed by nitrogenase enzymes, which are crucial for converting atmospheric nitrogen into ammonia—a key nutrient for plants.
Biological Activity Studies
- Catalytic Activity in Organic Reactions :
- Metalloenzyme Models :
Case Study 1: Catalytic Performance Comparison
In comparative studies, this compound was evaluated alongside other molybdenum complexes for their catalytic efficiency in epoxidation reactions. The results highlighted that this compound outperformed others under similar conditions, showcasing its potential for industrial applications .
Case Study 2: Environmental Impact
The compound's ability to catalyze oxidation reactions has implications for environmental chemistry, particularly in the degradation of pollutants. Its use in catalytic converters and waste treatment processes is being explored due to its effectiveness in facilitating oxidation without producing harmful byproducts .
Data Table: Comparison of Catalytic Activities
| Compound | Reaction Type | Conversion Rate (%) | Conditions |
|---|---|---|---|
| This compound | Epoxidation of cis-cyclooctene | 99 | 70°C, 2h with TBHP |
| Mo(CO)₃(HC(pz)₃) | Epoxidation | 99 | 55°C, 2h |
| Mo(CO)₃(1,2,4-triazole) | Epoxidation | 60 | 70°C, 2h |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tris(acetonitrile)tricarbonylmolybdenum, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reacting molybdenum precursors (e.g., Mo(CO)₆) with acetonitrile under controlled inert atmospheres. Temperature, solvent choice (e.g., anhydrous THF), and ligand ratios are critical. For example, details the use of Mo₂(CH₃CN)₈₄ as a precursor, where stoichiometric carboxylic acids in acetonitrile yield dimolybdenum complexes. Yield optimization requires monitoring CO evolution and using excess ligands to prevent side reactions like tetracarboxylate formation . Characterization via IR spectroscopy (CO stretching frequencies ~1900-2100 cm⁻¹) and X-ray crystallography confirms structural integrity.
Q. How can researchers characterize the electronic and structural properties of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- IR/Raman : Identify carbonyl and acetonitrile ligand vibrations.
- X-ray Diffraction : Resolve Mo-Mo bond distances and ligand geometry (e.g., reports Mo-Mo distances of ~2.05 Å in dimolybdenum complexes) .
- DFT Calculations : Model electronic transitions and ligand-field effects. For example, highlights AI-driven simulations (e.g., COMSOL Multiphysics) to predict electronic properties .
Q. What are the stability considerations for this compound under ambient and reactive conditions?
- Methodological Answer : Stability tests should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Moisture/Oxygen Sensitivity : Conduct reactions in gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) to prevent hydrolysis/oxidation. notes that decomposition products like CO and NOx may form under overheating .
Advanced Research Questions
Q. How can mechanistic studies elucidate the ligand-substitution behavior of this compound in catalytic cycles?
- Methodological Answer : Use kinetic experiments (stopped-flow UV-Vis) and isotopic labeling (e.g., ¹³C-acetonitrile) to track ligand exchange. ’s synthesis of tetracarboxylates under excess carboxylic acid suggests associative substitution mechanisms. Pair with DFT to map transition states .
Q. What role does this compound play in catalytic C-H activation, and how can its efficiency be improved?
- Methodological Answer : Design experiments comparing catalytic turnover in model reactions (e.g., alkane functionalization). Modify ligand electronics (e.g., electron-withdrawing groups on acetonitrile) to enhance Mo center electrophilicity. ’s analysis of MoBr₃ reactivity provides parallels for tuning redox potentials .
Q. How do solvent effects and counterion choice influence the electrochemical behavior of this compound?
- Methodological Answer : Perform cyclic voltammetry in varying solvents (acetonitrile vs. DMF) and with different electrolytes (e.g., TBAPF₆ vs. NaBArF₂₄). ’s use of BF₄⁻ counterions in dimolybdenum complexes shows how weakly coordinating anions stabilize higher oxidation states .
Data Contradiction and Validation
Q. Discrepancies exist in reported Mo-Mo bond distances for similar complexes. How should researchers validate structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
